molecular formula C8H8FNO2 B8548364 6-Fluoro-2,4-dimethyl-nicotinic acid

6-Fluoro-2,4-dimethyl-nicotinic acid

Cat. No. B8548364
M. Wt: 169.15 g/mol
InChI Key: VGAYGZFDFTXDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07498346B2

Procedure details

To a solution of 3-bromo-2,4-dimethyl-6-fluoropyridine (1.45 g, 7.10 mmol) in anhydrous Et2O (25 mL) at −78° C. was added t-BuLi (1.7M in pentane, 8.8 mL, 15 mmol) dropwise. After addition the mixture was stirred at −78° C. for 10 min, and CO2 was introduced. After 10 min the cooling bath was removed, and the bubbling of CO2 was continued until the mixture was warmed to 0° C. Water (30 mL) was then added and Et2O was removed. The aqueous layer was washed CH2Cl2 (2×30 mL) and acidified with 6N HCl, resulting in precipitation of a pale brown solid (0.87 g, 73%) which was collected by filtration and dried under vacuum. 1H NMR (CD3OD): δ 2.38 (s, 3H), 2.46 (s, 3H), 6.69 (s, 1H). 19F NMR (CD3OD): δ 0.63.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
73%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([CH3:10])=[N:4][C:5]([F:9])=[CH:6][C:7]=1[CH3:8].[Li]C(C)(C)C.[C:16](=[O:18])=[O:17]>CCOCC>[F:9][C:5]1[CH:6]=[C:7]([CH3:8])[C:2]([C:16]([OH:18])=[O:17])=[C:3]([CH3:10])[N:4]=1

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
BrC=1C(=NC(=CC1C)F)C
Name
Quantity
8.8 mL
Type
reactant
Smiles
[Li]C(C)(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
was stirred at −78° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition the mixture
CUSTOM
Type
CUSTOM
Details
After 10 min the cooling bath was removed
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the bubbling of CO2
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to 0° C
ADDITION
Type
ADDITION
Details
Water (30 mL) was then added
CUSTOM
Type
CUSTOM
Details
Et2O was removed
WASH
Type
WASH
Details
The aqueous layer was washed CH2Cl2 (2×30 mL)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=NC(=C(C(=O)O)C(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.87 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.